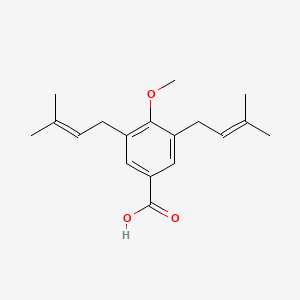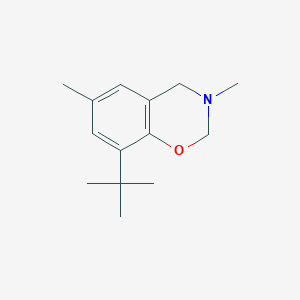
N,N,2-Trimethyl-3-(trichlorogermyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,2-Trimethyl-3-(trichlorogermyl)propanamide is a specialized organic compound that features a unique combination of functional groups. This compound contains a tertiary amide group, a trichlorogermyl group, and multiple methyl groups, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-Trimethyl-3-(trichlorogermyl)propanamide typically involves the reaction of a suitable amine with a trichlorogermyl-containing precursor. One common method is to start with 3-(trichlorogermyl)propanoic acid, which is then reacted with N,N-dimethylamine under controlled conditions to form the desired amide. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The product is then purified using techniques like distillation or crystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,2-Trimethyl-3-(trichlorogermyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trichlorogermyl group to other germyl derivatives.
Substitution: The trichlorogermyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
N,N,2-Trimethyl-3-(trichlorogermyl)propanamide has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although more research is needed.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism by which N,N,2-Trimethyl-3-(trichlorogermyl)propanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trichlorogermyl group can interact with biological molecules, potentially altering their function. The exact pathways and molecular targets are still under investigation, and further research is needed to fully understand the compound’s mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylpropanamide: Lacks the trichlorogermyl group, making it less reactive in certain contexts.
3-(Trichlorogermyl)propanoic acid: Contains a carboxylic acid group instead of an amide group.
N,N,2-Trimethylpropanamide: Similar structure but without the trichlorogermyl group.
Uniqueness
N,N,2-Trimethyl-3-(trichlorogermyl)propanamide is unique due to the presence of the trichlorogermyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
| 91206-96-1 | |
Molekularformel |
C6H12Cl3GeNO |
Molekulargewicht |
293.2 g/mol |
IUPAC-Name |
N,N,2-trimethyl-3-trichlorogermylpropanamide |
InChI |
InChI=1S/C6H12Cl3GeNO/c1-5(4-10(7,8)9)6(12)11(2)3/h5H,4H2,1-3H3 |
InChI-Schlüssel |
DQJBKTARUMUMNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C[Ge](Cl)(Cl)Cl)C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9H-Carbazole, 9-[(4-methylphenyl)sulfonyl]-3-nitro-](/img/structure/B14364505.png)
![5-[(Butylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14364506.png)



![6-Methyl-3-(3-methylphenyl)pyridazino[4,5-e][1,2,4]triazin-5(6H)-one](/img/structure/B14364558.png)

![2-Methyl[1,2]thiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B14364606.png)
